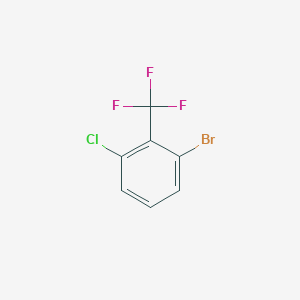

1-Bromo-3-chloro-2-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-chloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIQQGXRDHXMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604398 | |

| Record name | 1-Bromo-3-chloro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857061-44-0 | |

| Record name | 1-Bromo-3-chloro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Bromo-3-chloro-2-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-bromo-3-chloro-2-(trifluoromethyl)benzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document details a robust and reliable two-step synthesis commencing from the commercially available precursor, 3-chloro-2-(trifluoromethyl)aniline. The core of this synthesis lies in the strategic application of the Sandmeyer reaction, a cornerstone of aromatic chemistry, to introduce a bromine atom at the desired position. This guide offers an in-depth analysis of the reaction mechanism, a detailed, step-by-step experimental protocol, and a thorough discussion of the critical process parameters that ensure a high-yield and high-purity synthesis. The content is designed for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, providing them with the necessary technical insights for successful laboratory-scale production.

Introduction: The Significance of a Trifluoromethylated Benzene Derivative

Halogenated and trifluoromethylated benzene derivatives are of paramount importance in the landscape of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, make it a prized substituent in the design of bioactive molecules.[1] this compound, with its distinct substitution pattern, serves as a versatile building block for the synthesis of more complex molecular architectures, enabling the exploration of novel chemical space in drug discovery and the development of advanced functional materials.

The synthesis of this trifunctionalized benzene ring requires a strategic approach to regioselectively introduce the halogen substituents. Direct electrophilic aromatic substitution on a trifluoromethylated benzene is often challenging due to the strong deactivating nature of the CF3 group. Therefore, a more controlled and reliable synthetic route, as detailed in this guide, is essential for its efficient preparation.

The Synthetic Strategy: A Two-Step Approach Centered on the Sandmeyer Reaction

The most effective and widely adopted strategy for the synthesis of this compound involves a two-step process starting from the readily available 3-chloro-2-(trifluoromethyl)aniline. This approach offers excellent control over the regiochemistry and is amenable to scale-up.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Step 1: Diazotization of 3-Chloro-2-(trifluoromethyl)aniline

The initial step involves the conversion of the primary aromatic amine, 3-chloro-2-(trifluoromethyl)aniline, into a diazonium salt. This is achieved through a diazotization reaction, where the amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr) in this case.[2]

The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which is highly reactive and prone to decomposition at elevated temperatures.[3] The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) as the electrophile, which then attacks the nucleophilic amino group.

Caption: Simplified mechanism of the diazotization reaction.

The choice of hydrobromic acid is strategic, as the bromide ion will be the desired nucleophile in the subsequent Sandmeyer reaction. Using a consistent halide source minimizes the formation of unwanted side products.[4]

Step 2: The Sandmeyer Reaction for Bromination

The Sandmeyer reaction is a powerful transformation that allows for the substitution of the diazonium group with a variety of nucleophiles, including halides.[1][5] In this synthesis, the diazonium salt solution is added to a solution of copper(I) bromide (CuBr) dissolved in hydrobromic acid. The copper(I) salt acts as a catalyst, facilitating the replacement of the diazonium group with a bromine atom and the liberation of nitrogen gas.[6]

The mechanism of the Sandmeyer reaction is believed to proceed through a radical pathway, initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[1] This generates an aryl radical, which then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst.

Caption: Simplified radical mechanism of the Sandmeyer bromination.

The evolution of nitrogen gas, which is thermodynamically very stable, serves as a strong driving force for the reaction.

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |

| 3-Chloro-2-(trifluoromethyl)aniline | 195.57 | ≥98% | Commercially Available |

| Hydrobromic Acid (48% aq.) | 80.91 | 48% | Standard Reagent Grade |

| Sodium Nitrite (NaNO₂) | 69.00 | ≥99% | Standard Reagent Grade |

| Copper(I) Bromide (CuBr) | 143.45 | ≥98% | Standard Reagent Grade |

| Diethyl Ether | 74.12 | Anhydrous | Standard Reagent Grade |

| Saturated Sodium Bicarbonate Solution | - | - | Prepared in-house |

| Saturated Sodium Chloride Solution (Brine) | - | - | Prepared in-house |

| Anhydrous Magnesium Sulfate | 120.37 | - | Standard Reagent Grade |

Step-by-Step Procedure

Step 1: Diazotization

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 3-chloro-2-(trifluoromethyl)aniline (19.56 g, 0.10 mol) and 48% hydrobromic acid (84.4 mL, 0.75 mol).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (7.25 g, 0.105 mol) in 25 mL of deionized water and add it dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The rate of addition should be controlled to prevent the temperature from exceeding 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

Step 2: Sandmeyer Reaction

-

In a separate 1 L beaker, dissolve copper(I) bromide (21.5 g, 0.15 mol) in 48% hydrobromic acid (42.2 mL, 0.375 mol).

-

Slowly and carefully add the cold diazonium salt solution to the vigorously stirred cuprous bromide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a manageable reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature.

Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

-

Combine the organic layers and wash them sequentially with deionized water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow oil.

Expected Yield and Characterization

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Approx. 95-97 °C at 15 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60-7.80 (m, 3H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 135.5, 133.0, 131.5, 128.0, 125.0 (q, J=272 Hz, CF₃), 122.0 (q, J=30 Hz, C-CF₃), 118.0 |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -60.5 (s) |

| MS (EI) | m/z 258, 260 (M⁺) |

Note: The NMR and MS data are predicted and may vary slightly based on the specific instrumentation and conditions used.

Trustworthiness and Self-Validating Systems

The protocol described in this guide is designed to be a self-validating system. The following points underscore the trustworthiness of this synthetic approach:

-

Robust and Well-Established Chemistry: The Sandmeyer reaction is a classic and reliable transformation in organic synthesis with a well-understood mechanism.[7]

-

Commercially Available Starting Materials: The use of readily available 3-chloro-2-(trifluoromethyl)aniline as a starting material eliminates the need for a multi-step synthesis of the precursor, thereby reducing the potential for variability and increasing the overall efficiency of the process.

-

Clear Reaction Endpoints: The completion of the diazotization can be monitored by testing for the absence of nitrous acid using starch-iodide paper. The completion of the Sandmeyer reaction is visually indicated by the cessation of nitrogen gas evolution.

-

Standard Purification Techniques: The use of standard liquid-liquid extraction and vacuum distillation for purification ensures that the final product can be isolated with high purity.

-

Spectroscopic Verification: The structure of the final product can be unequivocally confirmed using standard spectroscopic techniques such as NMR and mass spectrometry.

Conclusion

The synthesis of this compound via the Sandmeyer reaction of 3-chloro-2-(trifluoromethyl)aniline is a highly efficient and reliable method for the preparation of this valuable synthetic intermediate. This in-depth technical guide provides a comprehensive framework, from the underlying chemical principles to a detailed experimental protocol, to enable researchers and scientists to successfully synthesize this compound in a laboratory setting. The strategic use of well-established and understood chemical transformations ensures the robustness and reproducibility of the described method, making it a cornerstone for the synthesis of novel molecules in the fields of pharmaceutical and agrochemical research.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Diazotisation [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Sandmeyer Reaction [organic-chemistry.org]

An In-Depth Technical Guide to 1-Bromo-3-chloro-2-(trifluoromethyl)benzene (CAS No. 857061-44-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1-Bromo-3-chloro-2-(trifluoromethyl)benzene, registered under CAS number 857061-44-0, is a halogenated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. The strategic placement of three distinct functional groups—a bromine atom, a chlorine atom, and a trifluoromethyl group—on the benzene ring imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures.

The trifluoromethyl group, in particular, is a well-established bioisostere for various functionalities and is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The presence of both bromine and chlorine atoms offers orthogonal handles for a variety of cross-coupling reactions, allowing for the sequential and regioselective introduction of diverse substituents. This trifunctional nature makes this compound a sought-after building block in the design and synthesis of novel therapeutic agents and crop protection agents.[3][4]

This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, including its physicochemical properties, a plausible synthetic approach, and its potential applications, with a focus on its utility in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties are calculated or estimated based on its structure, they provide valuable insights for handling, reaction design, and purification.

| Property | Value | Source |

| CAS Number | 857061-44-0 | [5] |

| Molecular Formula | C₇H₃BrClF₃ | |

| Molecular Weight | 259.45 g/mol | [6] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | Estimated to be in the range of 180-220 °C | |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents) and insoluble in water. |

Synthesis and Reaction Chemistry

A potential synthetic pathway could involve the Sandmeyer reaction of a corresponding aniline precursor. For instance, starting from 2-chloro-6-(trifluoromethyl)aniline, a Sandmeyer-type bromination could introduce the bromine atom at the desired position. The regioselectivity of this reaction would be a critical factor.

Another approach could be the direct halogenation of a suitable trifluoromethylated benzene derivative. However, controlling the regioselectivity of introducing both bromine and chlorine at the desired positions can be challenging and may lead to isomeric mixtures.

The reactivity of this compound is dictated by its functional groups. The bromine atom is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom can also participate in such reactions, often under different catalytic conditions, allowing for sequential functionalization. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring, directing incoming electrophiles and influencing the rates of nucleophilic aromatic substitution reactions.

Applications in Drug Discovery and Development

Halogenated and trifluoromethylated benzene derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. The unique substitution pattern of this compound makes it a valuable scaffold for generating libraries of compounds for high-throughput screening and lead optimization.

The trifluoromethyl group is a key feature in numerous FDA-approved drugs, where it often improves metabolic stability and enhances binding to biological targets.[1] The bromo and chloro substituents on the aromatic ring of this compound can be sequentially replaced through cross-coupling reactions to introduce various pharmacophoric groups, allowing for the systematic exploration of the structure-activity relationship (SAR) of a lead compound.

While specific examples of marketed drugs derived directly from this compound are not publicly disclosed, its structural motifs are present in various biologically active molecules. For instance, related trifluoromethylated pyridines, which can be synthesized from precursors like 2-bromo-1-chloro-3-(trifluoromethyl)benzene, are used in the development of agrochemicals.[3]

Experimental Workflow: Conceptual Suzuki Coupling

Below is a conceptual step-by-step methodology for a Suzuki coupling reaction, a common application for aryl bromides like this compound in drug discovery. This protocol is illustrative and would require optimization for this specific substrate.

Objective: To couple this compound with a boronic acid to introduce a new carbon-carbon bond.

Materials:

-

This compound

-

Aryl or alkyl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Caption: Conceptual workflow of a Suzuki coupling reaction.

Safety and Handling

No specific safety data sheet (SDS) for this compound (CAS 857061-44-0) is publicly available. However, based on the safety information for structurally related halogenated and trifluoromethylated aromatic compounds, the following precautions should be observed:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.[7][8][9] Avoid contact with skin, eyes, and clothing.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]

-

Fire Safety: Keep away from heat, sparks, and open flames.[7][8] Use spark-proof tools and explosion-proof equipment.[8]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[8]

Researchers should always consult the specific safety data sheet provided by the supplier before handling this chemical and perform a thorough risk assessment for any new experimental procedure.

Conclusion and Future Perspectives

This compound is a promising building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers significant synthetic versatility, allowing for the creation of diverse molecular libraries. While detailed experimental data for this specific compound remains limited in the public domain, its structural features suggest a high potential for utility in modern drug discovery programs. Further research into the synthesis, reactivity, and application of this compound is warranted to fully explore its potential in developing new and effective chemical entities.

References

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Buy 2-Bromo-1-chloro-3-(trifluoromethyl)benzene | 384-16-7 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. biosynth.com [biosynth.com]

- 6. 2-Bromo-1-chloro-3-(trifluoromethyl)benzene | C7H3BrClF3 | CID 17750574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Structure Elucidation of 1-bromo-3-chloro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-bromo-3-chloro-2-(trifluoromethyl)benzene, a halogenated aromatic compound of interest in medicinal chemistry and materials science. In the absence of a complete, published experimental dataset for this specific molecule, this guide synthesizes foundational principles of spectroscopic analysis and predictive methodologies to establish a robust analytical workflow. We will explore the anticipated outcomes from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing detailed, field-proven protocols for each technique. The causality behind experimental choices and the interpretation of predicted data are emphasized to ensure a self-validating analytical process. Furthermore, a plausible synthetic route is proposed, offering a complete profile of this compound.

Introduction: The Significance of Fluorinated Aromatic Scaffolds

Halogenated and trifluoromethylated benzene derivatives are pivotal building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of bromo, chloro, and trifluoromethyl substituents on the benzene ring in this compound creates a unique electronic and steric environment, making it a valuable intermediate for the synthesis of complex molecular architectures. Accurate and unambiguous structure determination is the cornerstone of its application. This guide outlines the multi-technique spectroscopic approach required for its definitive characterization.

A Multi-faceted Approach to Structure Elucidation

The elucidation of an unknown molecular structure is a puzzle solved by assembling complementary pieces of evidence from various analytical techniques. For this compound, a combination of NMR, IR, and MS provides a comprehensive picture of its connectivity, functional groups, and elemental composition.

Caption: Workflow for the synthesis and structural confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. Due to the trisubstituted nature of the benzene ring, we expect to see three distinct signals in the aromatic region (typically 6.5-8.0 ppm).

-

Chemical Shift Prediction: The chemical shifts are influenced by the electronic effects of the substituents. The trifluoromethyl group is strongly electron-withdrawing, while bromine and chlorine are also electron-withdrawing through induction but can be weakly donating through resonance. The proton situated between the bromine and trifluoromethyl groups (H-6) is expected to be the most deshielded (downfield), while the proton between the chlorine and an unsubstituted carbon (H-4) would be the least deshielded (upfield) of the three.

-

Splitting Patterns (J-Coupling): The three aromatic protons will exhibit coupling to each other. We anticipate a triplet for the proton at the 5-position, and two doublets for the protons at the 4- and 6-positions. The coupling constants will be characteristic of ortho and meta relationships.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H-4 | ~7.4 - 7.6 |

| H-5 | ~7.2 - 7.4 |

| H-6 | ~7.7 - 7.9 |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.

-

Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, as they are all in unique chemical environments. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-Br) | ~120 - 125 |

| C-2 (C-CF₃) | ~130 - 135 |

| C-3 (C-Cl) | ~132 - 137 |

| C-4 | ~128 - 132 |

| C-5 | ~125 - 130 |

| C-6 | ~130 - 135 |

| CF₃ | ~120 - 125 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use the same NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Processing and Analysis: Process the FID and analyze the spectrum to identify the chemical shifts of the six aromatic carbons and the trifluoromethyl carbon.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. A single, sharp singlet is expected, as there are no other fluorine atoms in the molecule to cause coupling. The chemical shift will be in the characteristic range for a CF₃ group attached to an aromatic ring.

| Predicted ¹⁹F NMR Data | |

| Fluorine Nuclei | Predicted Chemical Shift (ppm) |

| -CF₃ | -60 to -65 (relative to CFCl₃) |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample can be used.

-

Instrument Setup: Tune the NMR spectrometer to the ¹⁹F frequency.

-

Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Processing and Analysis: Process the data to observe the singlet for the CF₃ group and confirm its chemical shift.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the types of chemical bonds present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the aromatic ring and the carbon-halogen and carbon-fluorine bonds.

| Predicted IR Absorptions | |

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aromatic C=C stretch | 1600 - 1450 |

| C-F stretch (CF₃) | 1350 - 1100 |

| C-Cl stretch | 850 - 550 |

| C-Br stretch | 690 - 515 |

| Aromatic C-H out-of-plane bending | 900 - 675 |

The pattern of the C-H out-of-plane bending bands can provide information about the substitution pattern of the benzene ring.[1]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₃BrClF₃), which is approximately 258 g/mol . Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed for the molecular ion peak.

-

Fragmentation Pattern: The molecule is expected to fragment through the loss of halogen atoms and the trifluoromethyl group. Common fragments would include [M-Br]⁺, [M-Cl]⁺, and [M-CF₃]⁺.

| Predicted Mass Spectrometry Data | |

| Ion | Predicted m/z |

| [C₇H₃⁷⁹Br³⁵ClF₃]⁺ | 258 |

| [C₇H₃⁸¹Br³⁵ClF₃]⁺ | 260 |

| [C₇H₃⁷⁹Br³⁷ClF₃]⁺ | 260 |

| [C₇H₃⁸¹Br³⁷ClF₃]⁺ | 262 |

| [C₇H₃ClF₃]⁺ | 179 |

| [C₇H₃BrF₃]⁺ | 223 |

| [C₇H₃BrCl]⁺ | 189 |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

-

Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be envisioned starting from a commercially available substituted aniline, utilizing the versatile Sandmeyer reaction.[2][3][4][5][6]

Caption: A proposed multi-step synthesis of the target compound.

Step 1 & 2: Synthesis of 1-bromo-3-chloro-2-methylbenzene via Sandmeyer Reaction

The synthesis would begin with 2-amino-6-bromo-4-chlorotoluene. This aniline derivative can be diazotized using sodium nitrite and a mineral acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt. Subsequent treatment with copper(I) chloride (CuCl) would facilitate a Sandmeyer reaction, replacing the diazonium group with a chlorine atom to yield 1-bromo-3-chloro-2-methylbenzene.

Step 3: Introduction of the Trifluoromethyl Group

The final step involves the conversion of the methyl group to a trifluoromethyl group. This can be a challenging transformation but can be achieved through methods such as free-radical photochlorination to form a trichloromethyl group, followed by a halogen exchange reaction using a fluorinating agent like antimony trifluoride (SbF₃).

Conclusion: A Unified Approach to Structural Verification

The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. By carefully analyzing the predicted data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, a confident and unambiguous structural assignment can be made. The proposed synthetic pathway provides a practical route for obtaining this valuable chemical intermediate. This guide serves as a robust framework for researchers in the field, emphasizing the importance of a logical, evidence-based approach to the characterization of novel compounds.

References

A Technical Guide to the ¹³C NMR Spectroscopy of 1-Bromo-3-chloro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-Bromo-3-chloro-2-(trifluoromethyl)benzene is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis due to its unique arrangement of electron-withdrawing and halogen substituents. Understanding its electronic and structural properties is crucial for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as an indispensable tool for characterizing the carbon framework of such molecules. This guide provides an in-depth analysis of the ¹³C NMR data for this compound, blending theoretical predictions with established experimental protocols to offer a comprehensive resource for researchers in the field.

Predicted ¹³C NMR Spectral Data

As of the compilation of this guide, a publicly available, experimentally verified ¹³C NMR spectrum for this compound has not been reported. However, a highly accurate prediction of the chemical shifts can be derived from the principle of substituent additivity on the benzene ring. The chemical shift of benzene is approximately 128.5 ppm.[1] By applying known substituent chemical shifts (SCS) for bromo, chloro, and trifluoromethyl groups, we can estimate the resonance for each carbon atom in the target molecule.

The predicted chemical shifts are presented in Table 1. These values are calculated based on the additive effects of the substituents on the parent benzene ring. It is important to note that in polysubstituted benzenes, the additivity rule may have slight deviations due to steric and electronic interactions between adjacent groups.[2][3]

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C1 (C-Br) | ~118-122 | The ipso-carbon bearing the bromine atom is expected to be shielded relative to benzene due to the "heavy atom effect," but deshielded by the ortho CF₃ and meta Cl groups. |

| C2 (C-CF₃) | ~130-134 | The ipso-carbon attached to the trifluoromethyl group will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms. |

| C3 (C-Cl) | ~133-137 | The ipso-carbon bonded to chlorine is deshielded by the electronegative halogen and further influenced by the adjacent CF₃ and meta Br substituents. |

| C4 | ~128-132 | This carbon is ortho to the chlorine, meta to the trifluoromethyl group, and para to the bromine, leading to a complex interplay of shielding and deshielding effects. |

| C5 | ~126-130 | Positioned meta to both bromine and chlorine, and para to the trifluoromethyl group, its chemical shift is influenced by the competing electronic effects of all three substituents. |

| C6 | ~132-136 | This carbon is ortho to the bromine and meta to the trifluoromethyl group, resulting in significant deshielding. |

| CF₃ | ~120-124 | The carbon of the trifluoromethyl group itself will appear as a quartet with a large one-bond C-F coupling constant. |

The Science Behind the Spectrum: Substituent Effects

The predicted chemical shifts are a direct consequence of how each substituent—bromine, chlorine, and the trifluoromethyl group—electronically perturbs the benzene ring. These effects can be broadly categorized into inductive and resonance effects.

-

Inductive Effects: All three substituents are more electronegative than carbon, leading to a withdrawal of electron density through the sigma bonds (inductive effect). This effect is strongest at the ipso-carbon and diminishes with distance.

-

Resonance Effects: The halogen atoms have lone pairs of electrons that can be delocalized into the aromatic pi-system, which would tend to shield the ortho and para positions. However, for halogens, the inductive effect generally outweighs the resonance effect. The trifluoromethyl group is a strong resonance-withdrawing group due to the presence of low-lying σ* orbitals.

-

Heavy Atom Effect: For bromine, a phenomenon known as the "heavy atom effect" can lead to a shielding of the directly attached (ipso) carbon, which is a deviation from simple electronegativity trends.[3]

-

¹³C-¹⁹F Coupling: A key feature of the spectrum will be the splitting of the C2 and the CF₃ carbon signals into quartets due to spin-spin coupling with the three fluorine atoms (¹JCF and ²JCF, respectively).

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a standardized procedure for obtaining a high-quality ¹³C NMR spectrum of this compound.

I. Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%) to avoid spectral contamination.

-

Sample Quantity: For a standard 5 mm NMR tube, dissolve 50-100 mg of the compound.

-

Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds. The deuterium signal from the solvent is used by the spectrometer for field-frequency locking.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Dissolution and Transfer: Dissolve the sample in the deuterated solvent in a small vial before transferring the solution into the NMR tube to ensure homogeneity and prevent solid particles from entering the tube.

II. NMR Instrument Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

-

Experiment Selection: Choose a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument).

-

Tuning and Matching: Tune and match the NMR probe for the ¹³C frequency to ensure optimal sensitivity.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity, resulting in sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

Spectral Width: Set a wide spectral width (e.g., 0-200 ppm) to encompass all expected carbon signals.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds between pulses is standard.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

-

III. Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the solvent residual peak to its known value (e.g., 77.16 ppm for CDCl₃).

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualizations

Caption: A flowchart illustrating the key stages of ¹³C NMR analysis.

Caption: Chemical structure with IUPAC numbering for carbon assignments.

Conclusion

This technical guide provides a comprehensive overview of the ¹³C NMR data for this compound. While experimental data is not yet available, the predicted chemical shifts, grounded in the established principles of substituent effects, offer a reliable starting point for spectral assignment. The detailed experimental protocol provides a robust methodology for acquiring high-quality data, ensuring reproducibility and accuracy in the laboratory. This guide is intended to be a valuable resource for researchers, enabling them to confidently characterize this and similar complex aromatic compounds, thereby accelerating research and development in their respective fields.

References

- 1. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹⁹F NMR Chemical Shift of 1-bromo-3-chloro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift of 1-bromo-3-chloro-2-(trifluoromethyl)benzene. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven insights. It is designed to be a self-validating resource, grounding its claims in established scientific literature and providing detailed experimental and computational protocols.

Introduction: The Significance of ¹⁹F NMR in Modern Chemistry

Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as an indispensable tool in the characterization of fluorinated organic molecules.[1] Its utility stems from several key properties of the ¹⁹F nucleus: a spin of 1/2, 100% natural abundance, and high sensitivity, which is approximately 83% that of ¹H.[1] These features, combined with a wide chemical shift range, often lead to simplified spectra with well-resolved signals, making ¹⁹F NMR particularly powerful for structural elucidation and reaction monitoring in pharmaceutical and materials science research.[1][2]

The trifluoromethyl (CF₃) group is a common motif in pharmacologically active compounds, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability. The ¹⁹F NMR chemical shift of a CF₃ group is exquisitely sensitive to its local electronic environment, providing a valuable probe of molecular structure and intermolecular interactions. This guide focuses on a specific, complex substitution pattern—this compound—to illustrate the principles and methodologies for determining and interpreting its ¹⁹F NMR spectrum.

Predicting the ¹⁹F NMR Chemical Shift of this compound

Substituent Effects on Aromatic ¹⁹F Chemical Shifts:

The chemical shift of a trifluoromethyl group attached to a benzene ring is influenced by the electronic nature of the other substituents on the ring.[1] Generally:

-

Electron-donating groups tend to shield the fluorine nuclei, causing an upfield shift (less negative ppm value).

-

Electron-withdrawing groups deshield the fluorine nuclei, resulting in a downfield shift (more negative ppm value).[1]

In the case of this compound, both bromine and chlorine are electron-withdrawing groups. Therefore, we can predict a downfield shift relative to benzotrifluoride. The magnitude of this shift is influenced by the inductive and resonance effects of the halogens.

Table 1: Estimated ¹⁹F NMR Chemical Shift of this compound

| Compound | Substituents | Expected Effect on Chemical Shift | Estimated ¹⁹F Chemical Shift (ppm vs. CFCl₃) |

| Benzotrifluoride | None | Reference | ~ -63.72 |

| This compound | 2-CF₃, 1-Br, 3-Cl | Downfield shift due to electron-withdrawing halogens | > -63.72 (more negative) |

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be devised based on established methods for the halogenation of substituted benzenes.[4][5][6] The following multi-step synthesis is proposed:

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-1-(trifluoromethyl)benzene

-

Diazotization: Dissolve 2-(trifluoromethyl)aniline in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain 2-chloro-1-(trifluoromethyl)benzene.

Step 2: Synthesis of this compound

-

Electrophilic Aromatic Substitution: Dissolve 2-chloro-1-(trifluoromethyl)benzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

-

Add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add a stoichiometric amount of bromine (Br₂) to the reaction mixture at room temperature.

-

Stir the reaction until the disappearance of the starting material is confirmed by TLC or GC-MS.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate this compound.

Experimental Determination and Computational Prediction of the ¹⁹F NMR Chemical Shift

Diagram 2: Workflow for ¹⁹F NMR Analysis

Caption: Workflow for experimental and computational ¹⁹F NMR analysis.

Experimental Protocol for ¹⁹F NMR Spectroscopy:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm), for accurate chemical shift referencing.[3]

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire the ¹⁹F NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Use a standard one-pulse sequence.

-

Set the spectral width to encompass the expected chemical shift range for aromatic trifluoromethyl groups (e.g., -50 to -80 ppm).

-

Optimize acquisition parameters such as the pulse width, relaxation delay (D1), and number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the chemical shift to the internal standard.

-

Integrate the signal to confirm the presence of a single trifluoromethyl group.

-

Computational Protocol for ¹⁹F NMR Chemical Shift Prediction:

In the absence of an experimental sample, computational chemistry provides a powerful means to predict the ¹⁹F NMR chemical shift.

-

Structure Optimization:

-

Build the 3D structure of this compound using a molecular modeling software.

-

Perform a geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

-

NMR Shielding Calculation:

-

Using the optimized geometry, perform an NMR shielding calculation at a higher level of theory (e.g., B3LYP/6-311+G(2d,p)).

-

The calculation will yield the absolute shielding tensor for each nucleus.

-

-

Chemical Shift Calculation:

-

Calculate the chemical shift (δ) using the following equation: δ = σ_ref - σ_sample where σ_ref is the calculated absolute shielding of a reference compound (e.g., CFCl₃) and σ_sample is the calculated absolute shielding of the fluorine nuclei in the target molecule.

-

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the ¹⁹F NMR chemical shift of this compound. While an experimental value is not currently documented, a combination of theoretical prediction based on substituent effects, a proposed synthetic route, and detailed protocols for both experimental measurement and computational prediction offers a robust scientific approach. For researchers in drug discovery and materials science, the ability to accurately predict and interpret ¹⁹F NMR spectra is a critical skill for accelerating innovation.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. azom.com [azom.com]

- 3. colorado.edu [colorado.edu]

- 4. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 5. Solved Devise a synthesis of 1-bromo-3-chlorobenzene | Chegg.com [chegg.com]

- 6. youtube.com [youtube.com]

mass spectrometry of 1-bromo-3-chloro-2-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Mass Spectrometry of 1-bromo-3-chloro-2-(trifluoromethyl)benzene

Introduction

This compound is a polysubstituted aromatic compound of significant interest in synthetic chemistry, serving as a versatile building block for agrochemicals and pharmaceuticals. Its complex structure, featuring two different halogen atoms (bromine and chlorine) and a trifluoromethyl group, presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable tool for the structural confirmation and purity assessment of this and related molecules. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, focusing on the principles of ionization, the characteristic isotopic patterns, and the predictable fragmentation pathways. The insights and protocols herein are designed for researchers and drug development professionals who rely on precise molecular characterization.

The Molecular Ion: A Tale of Two Halogens

The most defining feature in the mass spectrum of this compound is its molecular ion cluster. The presence of both bromine and chlorine, each with significant heavy isotopes, creates a highly characteristic pattern that is crucial for identification.

-

Bromine Isotopes: Natural bromine consists of two primary isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio (specifically, 50.69% and 49.31%). This gives rise to two peaks of nearly equal intensity separated by 2 m/z units (M and M+2).[1][2]

-

Chlorine Isotopes: Natural chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio (75.77% and 24.23%). This results in an M and M+2 peak pattern where the M+2 peak is about one-third the intensity of the M peak.[1][3]

When a molecule contains both one bromine and one chlorine atom, these patterns combine to produce a distinctive cluster of four peaks: M, M+2, M+4, and M+6. The M+2 peak is the most abundant in this cluster due to the combined probabilities of containing either a single ⁸¹Br or a single ³⁷Cl isotope.[2]

The molecular formula for the target compound is C₇H₃BrClF₃.[4] The nominal molecular weight is calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F).

Table 1: Isotopic Information for this compound

| Isotope | Exact Mass (Da) | Natural Abundance (%) |

| ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 |

| ¹H | 1.007825 | 99.985 |

| ¹⁹F | 18.998403 | 100 |

| ³⁵Cl | 34.968853 | 75.77 |

| ³⁷Cl | 36.965903 | 24.23 |

| ⁷⁹Br | 78.918337 | 50.69 |

| ⁸¹Br | 80.916291 | 49.31 |

Based on these abundances, we can predict the isotopic pattern for the molecular ion.

Table 2: Predicted Molecular Ion Cluster for C₇H₃BrClF₃

| Ion Species | Nominal m/z | Contributing Isotopes | Calculated Relative Intensity (%) |

| [M]⁺ | 258 | C₇H₃(⁷⁹Br)(³⁵Cl)F₃ | 76.7 |

| [M+2]⁺ | 260 | C₇H₃(⁸¹Br)(³⁵Cl)F₃ + C₇H₃(⁷⁹Br)(³⁷Cl)F₃ | 100.0 |

| [M+4]⁺ | 262 | C₇H₃(⁸¹Br)(³⁷Cl)F₃ | 24.6 |

| [M+6]⁺ | 264 | Includes ¹³C contributions | ~1.8 |

This predicted 77:100:25 ratio is a powerful diagnostic fingerprint for confirming the presence of one bromine and one chlorine atom in the molecule.

Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) is the most common technique for analyzing volatile, thermally stable compounds like halogenated benzenes via Gas Chromatography-Mass Spectrometry (GC-MS). The high energy (typically 70 eV) used in EI induces extensive and predictable fragmentation, providing rich structural information. The fragmentation of this compound is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.

The general hierarchy of bond strength for halogens attached to an aromatic ring is C-F > C-Cl > C-Br. Therefore, the initial and most facile fragmentation event is the cleavage of the weakest bond, the C-Br bond.

Primary Fragmentation Steps:

-

Loss of Bromine Radical ([M-Br]⁺): The most favorable initial fragmentation is the loss of a bromine radical (•Br) due to the relative weakness of the C-Br bond. This results in a prominent ion cluster.

-

[C₇H₃BrClF₃]⁺• → [C₇H₃ClF₃]⁺ + •Br

-

Expected m/z: 179 (for ³⁵Cl) and 181 (for ³⁷Cl) in a ~3:1 ratio. This fragment is often the base peak or one of the most intense peaks in the spectrum.

-

-

Loss of Chlorine Radical ([M-Cl]⁺): Cleavage of the C-Cl bond also occurs, though typically to a lesser extent than C-Br cleavage.

-

[C₇H₃BrClF₃]⁺• → [C₇H₃BrF₃]⁺ + •Cl

-

Expected m/z: 223 (for ⁷⁹Br) and 225 (for ⁸¹Br) in a ~1:1 ratio.

-

-

Loss of Trifluoromethyl Radical ([M-CF₃]⁺): The C-CF₃ bond is strong, but the loss of a •CF₃ radical can occur, leading to a halogenated benzynyl cation.

-

[C₇H₃BrClF₃]⁺• → [C₇H₂BrCl]⁺ + •CF₃

-

Expected m/z: 189 (⁷⁹Br, ³⁵Cl), 191 (⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl), 193 (⁸¹Br, ³⁷Cl).

-

Secondary Fragmentation:

The primary fragment ions can undergo further fragmentation, leading to a cascade of smaller ions. A key secondary fragmentation is the loss of difluorocarbene (:CF₂) from ions still containing the trifluoromethyl group, a process noted in the mass spectra of other trifluoromethyl-substituted aromatic compounds.[5]

-

Example: [C₇H₃ClF₃]⁺ (m/z 179) → [C₆H₃ClF]⁺ + :CF₂

-

Expected m/z: 129 (for ³⁵Cl) and 131 (for ³⁷Cl) in a ~3:1 ratio.

-

The diagram below, generated using DOT language, illustrates these primary fragmentation pathways.

Experimental Protocol: GC-MS Analysis

To acquire a high-quality mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is the recommended platform.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh ~1 mg of the solid compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) in a clean glass vial.

-

Vortex the solution until the sample is fully dissolved.

-

Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

-

-

GC Parameters (Example):

-

System: Agilent 8890 GC or equivalent.

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to handle the concentrated sample.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Column: A non-polar or mid-polar capillary column is suitable. Example: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Rationale: This program ensures good separation from solvent and potential impurities while eluting the analyte in a reasonable time with good peak shape.

-

-

-

MS Parameters (Example):

-

System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full Scan.

-

Scan Range: m/z 40 - 400.

-

Rationale: A scan range starting at m/z 40 excludes low-mass solvent ions, while extending to 400 ensures capture of the full molecular ion cluster and any heavier trace impurities.

-

-

Data Analysis:

-

Integrate the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from the apex of the peak.

-

Analyze the spectrum for the key features discussed:

-

Confirm the presence and relative intensities of the molecular ion cluster (m/z 258, 260, 262).

-

Identify the major fragment ions ([M-Br]⁺, [M-Cl]⁺) and their corresponding isotopic patterns.

-

Compare the obtained spectrum to a reference library (e.g., NIST) if available.

-

-

The following diagram illustrates the complete experimental workflow.

Conclusion

The mass spectrometric analysis of this compound is a clear demonstration of how fundamental principles can be applied to elucidate complex molecular structures. The predictable and highly characteristic isotopic cluster arising from the presence of both bromine and chlorine serves as an unambiguous indicator of its elemental composition. Furthermore, the fragmentation pattern, driven by the relative C-Halogen bond strengths, provides definitive structural confirmation. By employing a systematic GC-MS protocol and a thorough understanding of these ionization behaviors, researchers can confidently identify and characterize this important chemical intermediate, ensuring the integrity and success of their scientific endeavors.

References

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. 2-Bromo-1-chloro-3-(trifluoromethyl)benzene | C7H3BrClF3 | CID 17750574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

FT-IR spectrum for 1-bromo-3-chloro-2-(trifluoromethyl)benzene

An In-depth Technical Guide to the FT-IR Spectrum of 1-bromo-3-chloro-2-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the spectral features of this complex halogenated aromatic compound. We will delve into the theoretical underpinnings of its vibrational modes, present a predictive analysis of its key absorption bands, and provide a detailed, field-proven protocol for acquiring a high-fidelity spectrum using Attenuated Total Reflectance (ATR) FT-IR spectroscopy. The guide emphasizes the causal logic behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Role of FT-IR in Structural Elucidation

This compound is a polysubstituted aromatic compound featuring a unique combination of electron-withdrawing and sterically demanding groups. Such molecules are pivotal building blocks in medicinal chemistry and materials science. For quality assurance, reaction monitoring, and structural verification, an unambiguous analytical fingerprint is essential.

FT-IR spectroscopy provides such a fingerprint by probing the vibrational modes of a molecule's covalent bonds.[1] Each functional group (C-Br, C-Cl, C-F, aromatic C-H) absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its specific stretching or bending vibrations.[2] The resulting spectrum is a unique representation of the molecule's functional group composition and overall structure. This guide will equip the user to both predict and empirically validate the FT-IR spectrum of the title compound.

Predictive Spectral Analysis: Deconstructing the Molecule

While an experimental spectrum for this exact compound is not widely published, we can construct a highly accurate predictive model by analyzing its constituent parts based on established group frequencies from extensive spectroscopic literature.

The primary vibrational modes of interest arise from:

-

Aromatic C-H Stretching

-

Aromatic C=C In-Ring Stretching

-

Aromatic C-H Out-of-Plane Bending ("oop")

-

Carbon-Halogen (C-Br, C-Cl) Stretching

-

Trifluoromethyl (CF₃) Group Vibrations

The 1,2,3-trisubstitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which are particularly diagnostic for determining substituent positions on an aromatic ring.[3][4]

Table 1: Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Expected Intensity | Vibrational Mode Assignment | Structural Feature |

| 3100–3000 | Weak to Medium | C-H Stretch | Aromatic Ring[5][6] |

| 2000-1650 | Weak | Overtone/Combination Bands | Aromatic Ring Substitution Pattern[5][7] |

| 1600–1585 | Medium to Weak | C=C In-Ring Stretch | Aromatic Ring[6][8] |

| 1500–1400 | Medium to Strong | C=C In-Ring Stretch | Aromatic Ring[6][8] |

| 1350-1300 | Strong | C-CF₃ Stretch | Trifluoromethyl Group[9] |

| 1190-1120 | Very Strong | CF₃ Symmetric & Antisymmetric Stretches | Trifluoromethyl Group[9] |

| 850–550 | Strong | C-Cl Stretch | Chloro Group[8][10] |

| ~800-750 | Strong | C-H Out-of-Plane Bend | 1,2,3-Trisubstituted Ring[3] |

| 690–515 | Medium to Strong | C-Br Stretch | Bromo Group[8][10] |

Experimental Protocol: High-Fidelity Spectrum Acquisition via ATR-FTIR

Attenuated Total Reflectance (ATR) is the technique of choice for analyzing liquid samples or solutions due to its minimal sample preparation and high reproducibility.[11][12][13] The following protocol is designed as a self-validating system to ensure data integrity.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., single-reflection diamond crystal).

-

Sample of this compound.

-

Solvent for cleaning (e.g., Isopropanol or Acetone, spectroscopy grade).

-

Lint-free laboratory wipes.

-

Personal Protective Equipment (Gloves, Safety Glasses).

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This allows the IR source and detector to reach thermal equilibrium, minimizing drift.

-

Verify that the ATR accessory is correctly installed and aligned within the sample compartment.

-

-

ATR Crystal Cleaning & Verification:

-

Action: Meticulously clean the surface of the ATR crystal using a lint-free wipe lightly moistened with isopropanol. Perform a final wipe with a dry, clean wipe.

-

Causality: The ATR technique is a surface-sensitive measurement, with a penetration depth of only a few micrometers.[12] Any residue from previous samples or cleaning solvents will contribute to the spectrum, leading to inaccurate results. A clean crystal is paramount for a pure sample spectrum.

-

-

Background Spectrum Acquisition:

-

Action: With the clean, empty ATR crystal in position, acquire a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

-

Causality: The ambient atmosphere contains infrared-active molecules, primarily CO₂ (~2350 cm⁻¹) and water vapor (broad bands ~3700-3500 cm⁻¹ and ~1800-1500 cm⁻¹). The background scan measures these ambient signals, which are then computationally subtracted from the sample scan. This ensures the final spectrum represents only the sample itself.[14]

-

-

Sample Application:

-

Action: Place a single, small drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.

-

Causality: For the physics of total internal reflection to be effective, intimate contact between the sample and the ATR crystal is required.[11] Air gaps or incomplete coverage will lead to a weak and distorted signal.

-

-

Sample Spectrum Acquisition:

-

Action: Using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution), acquire the sample spectrum.

-

Causality: Using identical acquisition parameters for both background and sample scans is critical for accurate subtraction. Any changes in resolution, scan number, or detector gain between the two measurements would introduce artifacts into the final spectrum.

-

-

Data Processing and Analysis:

-

Action: The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Apply an ATR correction if comparing the spectrum to a transmission library.

-

Causality: The ATR correction algorithm mathematically adjusts for the wavelength-dependent depth of penetration of the evanescent wave, making the peak intensities in an ATR spectrum more comparable to those in a traditional transmission spectrum.[13]

-

-

Post-Measurement Cleaning:

-

Action: Thoroughly clean the sample from the ATR crystal using the same procedure outlined in Step 2.

-

Causality: Proper cleaning prevents cross-contamination of subsequent samples and protects the integrity of the ATR accessory.

-

Visualization of the Experimental Workflow

The logical flow of the ATR-FTIR analysis is critical for ensuring reproducible and reliable results. The following diagram illustrates the self-validating protocol described above.

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Conclusion

The FT-IR spectrum of this compound is rich with information, providing a distinct fingerprint for molecular verification. By understanding the characteristic absorption frequencies of its aromatic and halogenated components, researchers can confidently predict and interpret its spectrum. The provided ATR-FTIR protocol offers a robust, reliable, and efficient method for acquiring high-quality experimental data. This guide serves as a practical tool for scientists and professionals who rely on precise analytical characterization in their research and development endeavors.

References

- 1. Infrared Spectrometry [www2.chemistry.msu.edu]

- 2. proprep.com [proprep.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. spectra-analysis.com [spectra-analysis.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ias.ac.in [ias.ac.in]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. mt.com [mt.com]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. jascoinc.com [jascoinc.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Safe Handling of 1-Bromo-3-chloro-2-(trifluoromethyl)benzene

Inferred Hazard Identification and GHS Classification

The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system. The Globally Harmonized System (GHS) classification for the closely related isomer, 2-bromo-1-chloro-3-(trifluoromethyl)benzene, serves as the most reliable surrogate for hazard identification[1].

Table 1: Inferred GHS Hazard Classification | Hazard Class | Category | Hazard Statement | GHS Pictogram | | --- | --- | --- | --- | | Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| | Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| | Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

|

Data synthesized from PubChem entry for CAS No. 384-16-7[1].

Additional hazards, such as potential flammability and environmental toxicity, should also be considered based on the general properties of halogenated aromatic compounds[2][3][4].

Estimated Physicochemical Properties

While exact data for 1-bromo-3-chloro-2-(trifluoromethyl)benzene is unavailable, the properties of similar structures suggest it is a liquid at room temperature with a density greater than water.

Table 2: Estimated Physicochemical Data from Related Compounds

| Property | Estimated Value / Observation | Rationale / Source Compound |

|---|---|---|

| Physical State | Liquid | Based on related substituted bromobenzenes[3][5]. |

| Molecular Weight | 259.45 g/mol | Calculated for C₇H₃BrClF₃. |

| Boiling Point | ~154-155 °C | Surrogate: 4-Bromobenzotrifluoride[3]. |

| Density | ~1.6 g/cm³ at 25 °C | Surrogate: 4-Bromobenzotrifluoride[3]. |

| Solubility | Insoluble in water | A common characteristic of halogenated aromatic hydrocarbons[6]. |

| Flash Point | Potentially combustible | Many related compounds are combustible or flammable[3][7][8]. |

Risk Assessment and Mitigation Workflow

A systematic approach is crucial for managing the risks associated with this chemical. The workflow begins with acknowledging the data gap and proceeds through a conservative, safety-first mitigation strategy. This process ensures that all handling protocols are built on a foundation of robust hazard assessment and control.

Caption: Risk assessment workflow for handling chemicals with limited safety data.

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is the most critical aspect of safe handling. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls:

-

Primary Containment: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood. This is the primary defense against inhaling potentially irritating vapors[9][10].

-

Emergency Facilities: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area[7][11].

Personal Protective Equipment (PPE): The selection of PPE is dictated by the inferred hazards of skin and eye irritation. A multi-layered approach is necessary to prevent contact.

Table 3: Required Personal Protective Equipment (PPE)

| Protection Type | Specific Requirements | Rationale |

|---|---|---|

| Eye and Face | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles during procedures with a high splash potential (e.g., large volume transfers)[12]. | Protects against splashes that can cause serious eye irritation (H319)[13][14]. |

| Hand | Chemically resistant gloves (e.g., nitrile, neoprene). Disposable gloves should be changed immediately upon contamination. For prolonged or immersive contact, consult glove manufacturer resistance data[15]. | Prevents direct skin contact, which can cause irritation (H315)[11]. |

| Body | A flame-retardant lab coat, fully buttoned. Long pants and closed-toe, liquid-resistant shoes are mandatory[16]. | Protects skin from accidental spills and contamination. |

| Respiratory | Not required under normal use within a certified fume hood. For emergencies such as a large spill outside of containment, a NIOSH-approved respirator with organic vapor cartridges may be necessary[9]. | Minimizes the risk of respiratory tract irritation (H335) in non-routine situations. |

Protocols for Safe Handling, Storage, and Disposal

Adherence to strict, validated protocols is essential for minimizing risk and ensuring reproducible, safe science.

Protocol 5.1: Step-by-Step Safe Handling

-

Pre-Operation Safety Check:

-

Verify the fume hood has a current certification and is functioning correctly.

-

Inspect all required PPE for defects.

-

Ensure the work area is clear of clutter and all necessary equipment is present.

-

-

Chemical Handling:

-

Perform all transfers of the chemical over a tray or secondary containment to catch any potential drips or spills.

-

Use appropriate tools (e.g., pipettes, syringes) to minimize the generation of aerosols or splashes[9].

-

-

Post-Handling Procedure:

Protocol 5.2: Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources[8][11].

-

Container: Keep the container tightly closed to prevent the escape of vapors[11][17].

-

Compatibility: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[11].

Protocol 5.3: Waste Disposal

-

Segregation: Collect all waste containing this compound, including contaminated consumables and rinsates, in a dedicated, clearly labeled container for halogenated organic waste[9].

-

Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local and national regulations. Do not discharge to drains or the environment[11].

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Table 4: Emergency Response Protocols

| Incident | Response Procedure |

|---|---|

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[10][11]. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists[11]. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[5][11]. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[7]. |

| Spill | Evacuate non-essential personnel. Remove all ignition sources. Wearing full PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal[3][11]. |

| Fire | Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish. Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). Be aware that hazardous combustion products, such as carbon oxides, hydrogen halides, and hydrogen fluoride, may be generated[7][11]. |

References

- 1. 2-Bromo-1-chloro-3-(trifluoromethyl)benzene | C7H3BrClF3 | CID 17750574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sinlist.chemsec.org [sinlist.chemsec.org]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 16. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 17. synquestlabs.com [synquestlabs.com]

solubility of 1-bromo-3-chloro-2-(trifluoromethyl)benzene in organic solvents